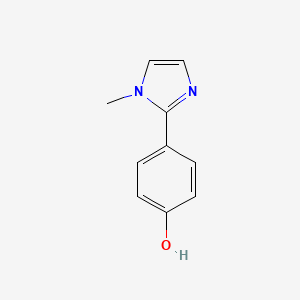

4-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No. B8616995

M. Wt: 174.20 g/mol

InChI Key: LGLUKMPMASUBFW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05025031

Procedure details

Hydrogen chloride gas was bubbled through a chilled solution of p-cyanophenol (30 g, 0.25 mole) in methanol (120 mo) for 70 min. The heavy suspension was stoppered and stirred overnight. After cooling in an ice bath, the solid was collected by filtration and rinsed twice with cold methanol. The solid was dried under nitrogen to give 46.56 g. The solid iminoether was resuspended in methanol (150 ml) and treated with methylamino acetaldehyde dimethyl acetal (42 ml, 0.325 m) and then heated at reflux temperature for 3 hr. The reaction was then concentrated to an oil which was redissolved in 2N hydrochloric acid solution (200 ml). The solution was then concentrated to remove the methanol and the resulting aqueous solution was extracted twice with methylene chloride and then made basic first with 50% sodium hydroxide solution and finishing up with 10% sodium bicarbonate solution. The solid was collected and rinsed with water, 2-propanol and isopropyl ether. The solid was dissolved in methanol, treated with charcoal and filtered. The filtrate was partially concentrated by boiling and replacing the methanol with 2-propanol, from which a white, crystalline solid precipitated out of solution. The solid was filtered and dried (14.4 g, 0.083 mole, 66.7% yield, mp 239°-242° C.).

Yield

66.7%

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)#[N:3].N=O.CO[CH:15](OC)[CH2:16][NH:17]C.[CH3:21]O>>[CH3:21][N:3]1[CH:15]=[CH:16][N:17]=[C:2]1[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N=O

|

Step Three

|

Name

|

|

|

Quantity

|

42 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(CNC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed twice with cold methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 46.56 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for 3 hr

|

|

Duration

|

3 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was then concentrated to an oil which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was redissolved in 2N hydrochloric acid solution (200 ml)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was then concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the methanol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting aqueous solution was extracted twice with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with water, 2-propanol and isopropyl ether

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was partially concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from which a white, crystalline solid precipitated out of solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried (14.4 g, 0.083 mole, 66.7% yield, mp 239°-242° C.)

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN1C(=NC=C1)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 66.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |